molecular formula C10H14N2O B1498934 N-[4-(1-Amino-ethyl)-phenyl]-acetamide

N-[4-(1-Amino-ethyl)-phenyl]-acetamide

Cat. No.: B1498934
M. Wt: 178.23 g/mol
InChI Key: ZORYGMLNMVLIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-[4-(1-Amino-ethyl)-phenyl]-acetamide has been investigated for its potential therapeutic effects in various medical conditions:

  • Neurological Disorders : Research indicates that this compound may exhibit neuroprotective properties, potentially improving cognitive functions in models of neurotoxicity, such as those induced by ethanol.
  • Opioid Agonist Activity : Studies suggest that it may act as an opioid agonist, offering potential applications in pain management and treatment strategies for opioid dependence.
  • Anticonvulsant Properties : Derivatives of this compound have shown significant anticonvulsant effects in animal models, indicating its potential use in treating epilepsy and seizure disorders.

Chemical Synthesis

Chiral Building Block

In organic synthesis, this compound serves as a valuable chiral building block. It facilitates the synthesis of complex organic molecules, allowing researchers to create compounds with specific stereochemistry essential for biological activity .

Biological Research

Enzyme and Receptor Interactions

The compound's ability to interact with various biological receptors and enzymes makes it a candidate for drug design targeting specific diseases. Its mechanism of action involves modulating the activity of these targets, influencing numerous biological pathways . This characteristic is particularly useful in the development of pharmaceuticals aimed at treating conditions like pain and neurological disorders.

Industrial Applications

Pharmaceutical Production

This compound is utilized in the pharmaceutical industry for producing drugs and fine chemicals. Its role as an intermediate in synthesizing other compounds enhances its significance in industrial applications .

Case Study 1: Neuroprotective Effects

A study focused on acetamide derivatives demonstrated that compounds similar to this compound exhibited significant protective effects against neurotoxic agents. The administration of these compounds improved cognitive functions in rats subjected to ethanol-induced neurotoxicity, highlighting their therapeutic potential in neurological disorders.

Case Study 2: Anticonvulsant Activity

Research involving various animal models evaluated the anticonvulsant activity of derivatives of this compound. Results indicated that certain analogs displayed significant anticonvulsant effects, suggesting their potential application in treating epilepsy and other seizure disorders.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryInvestigated for therapeutic effects in neurological disorders, pain management, and epilepsyNeuroprotective properties; opioid agonist; anticonvulsant activity
Chemical SynthesisServes as a chiral building block for complex organic moleculesEssential for creating biologically active compounds
Biological ResearchInteracts with enzymes and receptors; potential for drug designModulates activity of biological targets
Industrial ApplicationsUsed in pharmaceutical productionImportant intermediate for synthesizing drugs and fine chemicals

Properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORYGMLNMVLIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.